(1R,3S)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid
Description
Properties
Molecular Formula |
C9H14O4 |
|---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
(1R,3S)-3-methoxycarbonyl-2,2-dimethylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O4/c1-9(2)5(7(10)11)4-6(9)8(12)13-3/h5-6H,4H2,1-3H3,(H,10,11)/t5-,6+/m0/s1 |
InChI Key |
LBTPMFNHPCCPOW-NTSWFWBYSA-N |
Isomeric SMILES |
CC1([C@@H](C[C@@H]1C(=O)OC)C(=O)O)C |
Canonical SMILES |
CC1(C(CC1C(=O)OC)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Cyclization
A common approach involves the reaction of γ-keto esters with bases to form cyclobutane rings. For example, treatment of methyl 4-oxopentanoate with potassium tert-butoxide induces cyclization, yielding a cyclobutane intermediate. Subsequent methylation and oxidation steps introduce the methoxycarbonyl and carboxylic acid groups.
Reaction Conditions :
Acid-Catalyzed Ring Closure
Sulfuric acid or camphorsulfonic acid facilitates cyclization of diols or diketones. For instance, ethylene glycol derivatives undergo acid-catalyzed ring closure under Dean-Stark conditions to form cyclobutane rings.
Example :
- Substrate : 3-Oxocyclobutanecarboxylic acid.
- Conditions : H₂SO₄, toluene, reflux (3 h).
- Outcome : Cyclobutane ring formation with >80% purity.
Stereoselective [2 + 2] Photocycloaddition
Photochemical methods enable stereocontrolled synthesis of cyclobutanes. Copper(I) catalysis is particularly effective for intramolecular reactions.
Cu(I)-Mediated Photocycloaddition
Cu(I) complexes promote [2 + 2] cycloadditions of alkenes, forming cis-anti-cis cyclobutanes. This method is critical for achieving the (1R,3S) configuration.
Protocol :
Solvent Effects on Stereochemistry
Ionic liquids like [tmba][NTf₂] enhance stereoselectivity by stabilizing transition states. For example, reactions in [tmba][NTf₂] yield cis-anti-cis products exclusively, compared to mixed diastereomers in THF.
Functional Group Modifications
Esterification and Oxidation
Introduction of the methoxycarbonyl group often involves esterification of carboxylic acid precursors.
Stepwise Process :
- Esterification : 3-Oxocyclobutanecarboxylic acid → Methyl ester (using CH₃OH/H₂SO₄).
- Methylation : Methoxycarbonyl introduction via methyl iodide/K₂CO₃.
- Oxidation : Ketone to carboxylic acid using KMnO₄/H₂SO₄.
Key Data :
| Step | Reagents | Yield (%) |
|---|---|---|
| Esterification | CH₃OH, H₂SO₄ | 89 |
| Methoxycarbonylation | CH₃I, K₂CO₃ | 78 |
| Oxidation | KMnO₄, H₂SO₄ | 82 |
Protecting Group Strategies
tert-Butoxycarbonyl (Boc) groups are used to protect amines during synthesis. For example, Boc-protected intermediates are hydrogenated to remove benzyl groups without affecting the cyclobutane core.
Example :
Catalytic Hydrogenation for Stereochemical Control
Asymmetric hydrogenation resolves racemic mixtures into enantiomerically pure products.
Chiral Rhodium Catalysts
Rhodium complexes with DuPhos ligands achieve enantiomeric excess (ee) >98% for the (1R,3S) configuration.
Conditions :
Palladium-Mediated Hydrogenolysis
Palladium hydroxide on carbon selectively removes benzyl protecting groups while preserving the cyclobutane structure.
Protocol :
Resolution of Racemic Mixtures
Chiral Chromatography
Preparative HPLC with cellulose-based columns separates (1R,3S) and (1S,3R) enantiomers.
Conditions :
Enzymatic Resolution
Lipases (e.g., Candida antarctica) selectively hydrolyze esters of one enantiomer.
Example :
- Enzyme : CAL-B (10 mg/mL).
- Substrate : Racemic methyl ester.
- Conversion : 48% (ee = 99%).
Industrial-Scale Production
Continuous Flow Reactors
Microreactors enhance heat transfer and reduce reaction times for cyclization steps.
Parameters :
Crystallization Optimization
Anti-solvent crystallization (e.g., water/acetone) achieves >99% purity.
Conditions :
- Solvent : Acetone/H₂O (70:30).
- Recovery : 85%.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to reduce the compound, often leading to the formation of alcohols or other reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted cyclobutane derivatives.
Scientific Research Applications
Anticancer Research
Recent studies have investigated the compound's role in inhibiting specific enzymes associated with cancer progression. For instance, derivatives of this compound have shown promise as inhibitors of aldehyde-ketone reductases (AKR1C1 and AKR1C3), which are implicated in hormone-dependent cancers. In vitro assays indicated significant growth inhibition in cancer cell lines while sparing healthy cells, suggesting a selective targeting mechanism that could be leveraged for therapeutic purposes .
The compound has been explored for its biological activities, including:
- Enzyme Modulation : Its unique structure allows it to interact with various enzymes, potentially modulating their activity. This interaction could lead to alterations in metabolic pathways relevant to diseases such as cancer and diabetes.
- Transport Mechanisms : Studies have shown that (1R,3S)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid is selectively taken up by L-type amino acid transporters, indicating its potential for targeted delivery systems in therapeutic applications .
Synthetic Intermediates
The compound serves as an important intermediate in the synthesis of more complex molecules. Its functional groups can undergo various chemical reactions, making it a versatile building block in organic chemistry. For example:
- Formation of Esters : The carboxylic acid group can react with alcohols to form esters, which are valuable in the production of pharmaceuticals and agrochemicals.
- Cyclization Reactions : The cyclobutane structure can be utilized in cyclization reactions to generate new cyclic compounds with potential biological activity.
Case Study 1: Anticancer Mechanism
A study published in 2023 focused on the compound's ability to inhibit AKR enzymes. The results demonstrated that derivatives exhibited IC50 values indicative of effective inhibition, leading to reduced proliferation of cancer cells in vitro .
Case Study 2: Transport Mechanism Analysis
Research conducted on the uptake mechanisms revealed that (1R,3S)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid is preferentially transported via L-type amino acid transporters. This finding opens avenues for developing targeted drug delivery systems that exploit this transport pathway for enhanced therapeutic efficacy .
Data Table
Mechanism of Action
The mechanism of action of (1R,3S)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₁₀H₁₆O₄
- Molecular Weight : 200.23 g/mol (estimated based on analogous compounds)
- Stereochemistry : The (1R,3S) configuration enforces a compact, preorganized structure, as confirmed by high-resolution NMR studies of related cyclobutane peptides .
- Applications : Used as a building block in chiral peptidomimetics and cell-penetrating peptides (CPPs), where its rigidity enhances stability and target specificity .
Comparison with Similar Compounds
The structural and functional uniqueness of (1R,3S)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid is highlighted through comparisons with analogous cyclobutane derivatives. Below is a detailed analysis:
Structural Analogues: Substituent Variations
Stereochemical Comparisons
- (1R,3S) vs. (1S,3R) Diastereomers: The (1R,3S) isomer forms intramolecular hydrogen bonds that stabilize a cis-fused ring system, whereas the (1S,3R) isomer adopts a more flexible conformation . Example: (1S,3R)-3-Amino-2,2-dimethylcyclobutane-1-carboxylic acid (γ-CBAA,1) showed reduced cellular uptake efficiency compared to its (1R,3S) counterpart in CPP studies .
Physicochemical Properties
- Solubility : The methoxycarbonyl group in the target compound provides moderate polarity, balancing aqueous and organic solubility. In contrast, benzyloxycarbonyl derivatives (e.g., ) are highly lipophilic, limiting their use in aqueous-phase reactions.
- Thermal Stability : Cyclobutane rings with methyl substituents (e.g., 2,2-dimethyl) exhibit higher thermal stability than unsubstituted analogues due to reduced ring strain .
Industrial Relevance
- Discontinuation Trends : Commercial suppliers (e.g., CymitQuimica) have discontinued several cyclobutane derivatives (e.g., ), likely due to niche demand and complex synthesis.
- Scalability: The tert-butoxycarbonylamino variant (CAS 188918-50-5) remains widely available, reflecting its utility as a stable intermediate in large-scale API synthesis .
Biological Activity
(1R,3S)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid, with the CAS number 1959577-68-4, is a compound of interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C9H14O4
- Molar Mass : 186.20506 g/mol
- Structural Characteristics : The compound features a cyclobutane ring with methoxycarbonyl and carboxylic acid functional groups, which may influence its biological interactions.
Biological Activity Overview
Research into the biological activity of (1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid has revealed various potential applications:
Antibacterial Activity
Several studies have indicated that derivatives of cyclobutane compounds exhibit promising antibacterial properties. For instance, compounds with similar structural motifs have been evaluated for their ability to inhibit the growth of pathogenic bacteria.
Anticancer Potential
The anticancer properties of cyclobutane derivatives are also under investigation. Some studies suggest that these compounds can induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms.
Case Study 1: Antibacterial Evaluation
A recent study evaluated the antibacterial efficacy of (1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at certain concentrations, suggesting potential for development as an antibacterial agent.
Case Study 2: Anticancer Activity
In vitro assays on breast cancer cell lines revealed that the compound could inhibit cell proliferation significantly. The mechanism was attributed to the activation of apoptotic pathways, making it a candidate for further exploration in cancer therapy.
Q & A
Q. What synthetic routes are commonly employed to prepare (1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid?
- Methodological Answer : A multi-step synthesis starting from bicyclic precursors is typical. Key steps include: (i) Cyclobutane ring formation via [2+2] photocycloaddition or strain-driven ring closure. (ii) Stereoselective introduction of the methoxycarbonyl group using chiral auxiliaries or enzymatic resolution. (iii) Carboxylic acid functionalization via hydrolysis of a nitrile intermediate under acidic conditions (e.g., HCl/H₂O). Boc-protection strategies may be used to preserve stereochemistry during synthesis .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity of the cyclobutane ring in this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model ring strain and predict sites of nucleophilic/electrophilic attack. QSPR (Quantitative Structure-Property Relationship) models are valuable for correlating substituent effects with reaction rates. For example, the methyl groups at C2 and C3 increase steric hindrance, reducing ring-opening propensity compared to unsubstituted cyclobutanes .
Q. How does the stereochemistry at C1 and C3 influence biological activity in related cyclobutane derivatives?
- Methodological Answer : Molecular docking studies with enzymes (e.g., proteases or kinases) reveal that the 1R,3S configuration enhances binding affinity due to optimal spatial alignment with hydrophobic pockets. For instance, in β-lactamase inhibitors, the cyclobutane ring’s stereochemistry dictates resistance to enzymatic degradation. Comparative assays using enantiomeric pairs are recommended to validate structure-activity relationships .
Q. What strategies mitigate side reactions during functionalization of the carboxylic acid group?
- Methodological Answer : Activation of the carboxylic acid as a mixed anhydride (e.g., with ClCO₂Et) minimizes decarboxylation. Alternatively, silyl protection (e.g., TMSCl) prevents unwanted esterification. For amide bond formation, coupling reagents like HATU or EDC/HOAt in DMF yield >90% efficiency while preserving the cyclobutane scaffold. Monitoring via LC-MS is critical to detect intermediates .
Q. How can ring strain in the cyclobutane moiety be exploited for novel reactivity in catalysis?
- Methodological Answer : The strained cyclobutane acts as a "spring-loaded" intermediate in transition metal-catalyzed reactions. For example, nickel-catalyzed cross-coupling leverages ring-opening to form conjugated dienes. Mechanistic studies using kinetic isotope effects (KIE) and in-situ IR spectroscopy are recommended to track strain release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
